Cas no 1211495-47-4 (4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride)
![4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1211495-47-4x500.png)
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-([(4-METHYLPHENYL)SULFANYL]METHYL)PIPERIDINEHYDROCHLORIDE
- 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride
- 4-([(4-METHYLPHENYL)SULFANYL]METHYL)PIPERIDINE HYDROCHLORIDE
- F2167-0535
- 4-{[(4-methylphenyl)thio]methyl}piperidine hydrochloride
- EN300-240379
- 4-[(4-methylphenyl)sulfanylmethyl]piperidine;hydrochloride
- 1211495-47-4
- AKOS026746897
-
- インチ: 1S/C13H19NS.ClH/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H
- InChIKey: PPHLIZXCNBXDRP-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1C=CC(C)=CC=1)CC1CCNCC1
計算された属性
- せいみつぶんしりょう: 257.1004985g/mol
- どういたいしつりょう: 257.1004985g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 169
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-240379-0.5g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Enamine | EN300-240379-5.0g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Life Chemicals | F2167-0535-2.5g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
Life Chemicals | F2167-0535-0.25g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
Life Chemicals | F2167-0535-1g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
Enamine | EN300-240379-0.05g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
Enamine | EN300-240379-10g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-240379-0.1g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
Enamine | EN300-240379-0.25g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Life Chemicals | F2167-0535-5g |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride |
1211495-47-4 | 95%+ | 5g |
$1305.0 | 2023-09-06 |
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochlorideに関する追加情報
Introduction to 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1211495-47-4)
4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride, with the CAS number 1211495-47-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and pharmacological applications. The presence of a sulfanyl group and a methyl substituent on the piperidine ring enhances its chemical reactivity and potential therapeutic properties, making it a subject of considerable interest in medicinal chemistry research.
The molecular structure of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride consists of a piperidine core substituted with a [(4-methylphenyl)sulfanyl]methyl group, further modified by hydrochloride salt formation. This structural configuration imparts unique physicochemical properties, including solubility, stability, and bioavailability, which are critical factors in drug development. The compound's ability to interact with biological targets at the molecular level makes it a promising candidate for various therapeutic interventions.
In recent years, there has been growing interest in the development of novel piperidine derivatives for their potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases. The sulfanyl group in 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride plays a crucial role in modulating the compound's interaction with biological receptors and enzymes. This feature has been exploited in several research studies aimed at identifying new pharmacophores for drug discovery.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex pharmaceutical molecules. The flexibility of the piperidine ring allows for further functionalization, enabling chemists to design derivatives with tailored biological activities. For instance, researchers have explored its use in developing kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The methyl group and sulfanyl moiety provide handles for chemical modifications that can enhance binding affinity and selectivity against target proteins.
The hydrochloride salt form of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride improves its solubility in aqueous solutions, making it more suitable for formulation into oral or injectable drugs. This property is particularly important for ensuring effective drug delivery and absorption in vivo. Additionally, the stability of the hydrochloride salt under various storage conditions enhances its practicality for industrial-scale production and clinical use.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride with biological targets using molecular docking simulations. These studies have provided valuable insights into how the compound interacts with enzymes such as kinases and receptors, guiding the design of more potent and selective drug candidates. The integration of machine learning algorithms has further accelerated this process by allowing rapid screening of large libraries of compounds for potential hits.
The pharmacokinetic properties of 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride have also been extensively studied to optimize its therapeutic efficacy. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to understand how it behaves within the body. These studies have revealed that the compound exhibits moderate bioavailability and a favorable half-life, making it suitable for repeated dosing regimens. Furthermore, its metabolic pathways have been characterized to identify potential interactions with other drugs that could influence its clinical use.
In conclusion, 4-{[(4-methylphenyl)sulfanyl]methyl}piperidine hydrochloride (CAS No. 1211495-47-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its role as a key intermediate in drug synthesis, along with its favorable physicochemical properties, positions it as a valuable asset in the development of novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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